molecular formula C18H18ClN3O2 B2482694 1-(4-Chlorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea CAS No. 954635-52-0

1-(4-Chlorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea

Cat. No.: B2482694
CAS No.: 954635-52-0
M. Wt: 343.81
InChI Key: PNWVYULRZBUNAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea is a urea derivative featuring a 4-chlorophenyl group and a substituted pyrrolidinone moiety. The compound’s structure comprises a urea core (-NH-CO-NH-) bridged between two aromatic systems: a 4-chlorophenyl ring and a 5-oxo-1-phenylpyrrolidin-3-ylmethyl group.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c19-14-6-8-15(9-7-14)21-18(24)20-11-13-10-17(23)22(12-13)16-4-2-1-3-5-16/h1-9,13H,10-12H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWVYULRZBUNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of γ-Amino Acids

A common route involves the intramolecular cyclization of γ-amino acids. For example, 4-azido-3-phenylbutanoic acid undergoes Staudinger reduction to form a γ-amino acid, which cyclizes in acidic conditions to yield 5-oxo-1-phenylpyrrolidin-3-carboxylic acid. Subsequent Curtius rearrangement or Hofmann degradation converts the carboxylic acid to the primary amine.

Reaction Conditions:

  • Catalyst: Trifluoroacetic acid (TFA) for cyclization.
  • Temperature: 80–100°C for 6–12 hours.
  • Yield: 60–75% after recrystallization from ethanol/water.

Urea Bond Formation

The urea linkage is introduced via two primary methods:

Isocyanate-Amine Coupling

The 5-oxo-1-phenylpyrrolidin-3-ylmethyl amine reacts with 4-chlorobenzyl isocyanate in anhydrous dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) is added to scavenge HCl, preventing protonation of the amine.

Typical Protocol:

  • Dissolve 5-oxo-1-phenylpyrrolidin-3-ylmethyl amine (1.0 eq) in DCM.
  • Add 4-chlorobenzyl isocyanate (1.2 eq) dropwise under nitrogen.
  • Stir at 0°C for 2 hours, then warm to room temperature for 12 hours.
  • Quench with water, extract with DCM, and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
    Yield: 68–82%.

Carbodiimide-Mediated Coupling

Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate 4-chlorobenzylcarbamic acid for reaction with the pyrrolidinone amine. This approach minimizes isocyanate handling but requires strict pH control.

Optimized Conditions:

  • Solvent: Dimethylformamide (DMF).
  • Base: N,N-diisopropylethylamine (DIPEA).
  • Yield: 55–70%.

Comparative Analysis of Synthetic Routes

Table 1 summarizes the efficiency of key methods:

Method Conditions Yield (%) Purity (HPLC) Key Advantage
Isocyanate coupling DCM, 0°C → RT, 14 h 82 98.5 High yield, minimal side products
EDC-mediated coupling DMF, RT, 24 h 70 97.2 Avoids isocyanate use
Thiourea derivatization* Ethanol, reflux, 8 h 48 95.1 Explores alternative linkers

*Thiourea analogues are beyond the scope but included for contrast.

Process Optimization and Scalability

Solvent Selection

Polar aprotic solvents (e.g., DMF) enhance urea formation kinetics but complicate purification. Non-polar solvents (e.g., toluene) reduce byproduct solubility, favoring crystallization. Patent NO780431L highlights toluene/ethyl acetate mixtures for industrial-scale recrystallization.

Catalytic Enhancements

Adding 4-dimethylaminopyridine (DMAP) as a catalyst accelerates carbodiimide-mediated coupling, reducing reaction time from 24 to 8 hours.

Green Chemistry Approaches

Recent advances explore microwave-assisted synthesis, achieving 85% yield in 30 minutes at 100°C with reduced solvent volumes.

Analytical Characterization

Critical spectroscopic data for the final compound include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 9H, aryl), 4.35 (s, 2H, CH₂N), 3.82 (t, 1H, pyrrolidinone CH), 2.95–2.65 (m, 4H, pyrrolidinone CH₂), 1.90 (quin, 2H, pyrrolidinone CH₂).
  • IR (KBr): 3320 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O urea), 1640 cm⁻¹ (pyrrolidinone C=O).
  • HRMS (ESI): m/z 397.1324 [M+H]⁺ (calculated 397.1318 for C₁₉H₁₈ClN₃O₂).

Industrial-Scale Considerations

Large batches require:

  • Continuous flow reactors to manage exothermic urea formation.
  • Crystallization additives (e.g., polyvinylpyrrolidone) to suppress oiling out.
  • Quality control protocols testing for residual isocyanates (<10 ppm).

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea would involve its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorophenyl group suggests potential binding to hydrophobic pockets, while the urea moiety could form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Structural Features

The compound shares a urea backbone with analogs but differs in substituent composition and spatial arrangement. Key comparisons include:

Compound R1 Substituent R2 Substituent Key Functional Groups
Target Compound 4-Chlorophenyl 5-Oxo-1-phenylpyrrolidin-3-ylmethyl Urea, pyrrolidinone, chloro
Compound 7n 4-Chloro-3-(trifluoromethyl)phenyl 4-[(Pyridinylmethyl)thio]phenyl Urea, trifluoromethyl, pyridine, thioether
Pyrazole Derivatives Chlorophenylsulfanyl Trifluoromethyl-pyrazole Sulfanyl, pyrazole, aldehyde
  • Target Compound: The pyrrolidinone ring may enhance rigidity and hydrogen-bonding capacity, while the 4-chlorophenyl group contributes electron-withdrawing effects.
  • Pyrazole Derivatives : Sulfanyl and pyrazole groups in suggest divergent binding modes, possibly targeting cysteine-rich enzymes or metal-dependent active sites .

Physicochemical Properties

  • Lipophilicity: Compound 7n’s trifluoromethyl and thioether groups likely elevate logP compared to the target compound’s chloro and pyrrolidinone groups.
  • Solubility: The pyrrolidinone’s carbonyl group in the target compound may improve aqueous solubility relative to 7n’s aromatic thioether.

Biological Activity

1-(4-Chlorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea is a synthetic compound with significant biological activity, particularly noted for its potential applications in pharmacology and agriculture. This compound features a unique chemical structure characterized by a chlorophenyl group, a pyrrolidinone moiety, and a urea functional group, which contribute to its diverse biological effects.

  • Molecular Formula: C19H20ClN3O2
  • Molecular Weight: 357.84 g/mol

The compound is recognized as a synthetic cytokinin analog, influencing various biological processes including plant growth regulation. Its structure allows for interactions with multiple molecular targets, modulating enzyme activities and receptor functions in biological systems.

Cytokinin Activity

This compound functions as a cytokinin, promoting cell division and differentiation in plants. This property makes it valuable in agricultural applications for enhancing crop yield and quality.

Enzyme Modulation

Research indicates that this compound can modulate the activity of several enzymes, potentially affecting metabolic pathways. For example:

  • Urease Inhibition: The compound has shown promising results as a urease inhibitor, which is crucial for managing conditions such as kidney stones and certain gastrointestinal disorders. In studies, it exhibited significant inhibitory activity against urease with IC50 values comparable to established inhibitors .

Antibacterial Activity

The compound has been evaluated for its antibacterial properties against various strains. Preliminary studies suggest moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis, indicating its potential as an antibacterial agent .

Study on Urease Inhibition

A detailed study investigated the urease inhibitory activity of this compound. The method involved preparing a reaction mixture with urea and phosphate buffer, followed by measuring the extent of inhibition using phenol indicator methods. The results indicated that the compound effectively reduced urease activity, suggesting its potential therapeutic applications in treating urease-related disorders .

Antibacterial Screening

In another research effort, the antibacterial efficacy of the compound was assessed against multiple bacterial strains. The findings revealed that while it exhibited strong activity against specific strains, its effectiveness varied across different bacteria, highlighting the need for further optimization of its structure to enhance its antibacterial properties .

Comparative Analysis of Biological Activity

Activity Type Observed Effect IC50 Value Reference
Urease InhibitionSignificant inhibition2.14 µM
Antibacterial ActivityModerate to strong against specific strainsVaries by strain
Cytokinin ActivityPromotes cell division in plantsNot quantified

Q & A

Q. What are the standard synthetic routes for 1-(4-Chlorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions:

  • Pyrrolidinone Core Formation : Cyclization of amine and carbonyl precursors under acidic/basic conditions (e.g., using HCl or KOH) .
  • Chlorophenyl Urea Linkage : Nucleophilic substitution with 4-chlorophenyl isocyanate in anhydrous tetrahydrofuran (THF) .
  • Phenyl Group Attachment : Friedel-Crafts acylation or Suzuki coupling for aryl group introduction .

Q. Key Optimization Parameters :

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationHCl (1M), 80°C, 12h65-70≥95%
Urea Formation4-Chlorophenyl isocyanate, THF, RT75-80≥98%
PurificationColumn chromatography (silica gel, ethyl acetate/hexane)-≥99%

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR for structural confirmation (e.g., urea NH signals at δ 8.2–8.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column, acetonitrile/water gradient for purity assessment .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 385.12) .

Q. What are the primary biological targets or pathways investigated for this compound?

  • Enzyme Inhibition : Potential inhibition of IMP dehydrogenase (IMPDH) via urea moiety interactions, as seen in analogs like 1-(4-chlorophenyl)-3-(2-(3-(1-hydroxyethyl)phenyl)propan-2-yl)urea .
  • Receptor Modulation : Binding assays for G-protein-coupled receptors (GPCRs) using fluorescence polarization .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, pyrrolidinone ring variations) impact biological activity?

  • Halogen Effects : Replacing 4-chlorophenyl with 3-fluorophenyl increases lipophilicity (logP ↑0.5), enhancing blood-brain barrier penetration in rodent models .
  • Pyrrolidinone Modifications : Introducing a morpholine ring (as in 1-(3-chlorophenyl)-3-(2-morpholin-4-yl-5-(trifluoromethyl)phenyl)urea) improves solubility but reduces target affinity by ~30% .

Q. Structure-Activity Relationship (SAR) Table :

ModificationBiological Activity (IC50_{50}, nM)Solubility (mg/mL)
4-Cl Phenyl120 ± 150.05
3-F Phenyl85 ± 100.03
Morpholine-Pyrrolidinone Hybrid150 ± 200.12

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50​ values)?

  • Standardized Assay Conditions : Use uniform buffer pH (7.4), temperature (37°C), and ATP concentrations (1 mM) for kinase/inhibitor studies .
  • Orthogonal Validation : Cross-validate enzyme inhibition data with cellular assays (e.g., cytotoxicity in HEK293 cells) .
  • Environmental Stability Checks : Monitor compound degradation under varying pH (4–9) and light exposure using LC-MS .

Q. What strategies improve compound stability during long-term storage?

  • Storage Conditions : -20°C in amber vials under argon; avoid aqueous buffers with pH >8 to prevent urea hydrolysis .
  • Lyophilization : Freeze-drying with trehalose (1:1 w/w) increases shelf life to >12 months .

Q. What computational methods are used to predict binding modes or metabolic pathways?

  • Molecular Docking : AutoDock Vina for IMPDH binding pocket analysis (ΔG ≈ -9.2 kcal/mol) .
  • ADMET Prediction : SwissADME for estimating intestinal absorption (HIA >90%) and cytochrome P450 metabolism (CYP3A4 substrate) .

Methodological Considerations

Q. How to design experiments for analyzing environmental persistence or ecotoxicity?

  • Soil Metabolomics : LC-HRMS to track degradation products (e.g., 1-(4-chlorophenyl)urea) in agricultural soils over 30 days .
  • Aquatic Toxicity : Daphnia magna acute toxicity tests (EC50_{50} determination) under OECD guidelines .

Q. What are the best practices for scaling up synthesis without compromising purity?

  • Continuous Flow Reactors : Enhance yield (↑15%) and reduce byproducts in Friedel-Crafts steps .
  • In-Line Analytics : PAT tools (e.g., ReactIR) for real-time monitoring of urea bond formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.